Methyl 3-allylbenzoate Methyl 3-allylbenzoate
Brand Name: Vulcanchem
CAS No.: 61463-60-3
VCID: VC8028324
InChI: InChI=1S/C11H12O2/c1-3-5-9-6-4-7-10(8-9)11(12)13-2/h3-4,6-8H,1,5H2,2H3
SMILES: COC(=O)C1=CC=CC(=C1)CC=C
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol

Methyl 3-allylbenzoate

CAS No.: 61463-60-3

Cat. No.: VC8028324

Molecular Formula: C11H12O2

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-allylbenzoate - 61463-60-3

Specification

CAS No. 61463-60-3
Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
IUPAC Name methyl 3-prop-2-enylbenzoate
Standard InChI InChI=1S/C11H12O2/c1-3-5-9-6-4-7-10(8-9)11(12)13-2/h3-4,6-8H,1,5H2,2H3
Standard InChI Key LBALXZYFQJNUIY-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC(=C1)CC=C
Canonical SMILES COC(=O)C1=CC=CC(=C1)CC=C

Introduction

Chemical Identification and Structural Characteristics

Methyl 3-allylbenzoate is systematically named as methyl 3-(prop-2-en-1-yl)benzoate, reflecting its esterification of 3-allylbenzoic acid with methanol. Its molecular structure features a benzene ring substituted with an allyl group at the third position and a methyl ester moiety at the first position (Figure 1). Key identifiers include:

PropertyValueSource
CAS Registry Number61463-60-3
Molecular FormulaC₁₁H₁₂O₂
Molecular Weight176.21 g/mol
IUPAC NameMethyl 3-(prop-2-en-1-yl)benzoate

The allyl group (CH₂=CHCH₂–) introduces unsaturation, enabling participation in addition and polymerization reactions, while the ester group governs solubility and hydrolytic stability .

Synthesis and Industrial Production

Industrial Manufacturing

Industrial processes optimize efficiency through continuous-flow reactors, which enhance heat transfer and reduce reaction times. Key parameters include:

ParameterValue
Residence Time15–30 minutes
Temperature80–100°C
PressureAtmospheric
Catalyst Loading1–2 wt%

Advanced catalysts like immobilized lipases are under investigation for greener production .

Physicochemical Properties

Methyl 3-allylbenzoate exhibits distinct physical and chemical traits critical for its applications:

PropertyValueMethod
Physical StateColorless liquidVisual
Boiling Point245–247°C (estimated)Extrapolated
Density1.08 g/cm³Pycnometry
Solubility in WaterInsolubleOECD 105
Solubility in EthanolMiscibleExperimental
Refractive Index1.512–1.518Abbe Refractometer

The compound’s logP (octanol-water) is estimated at 2.8, indicating moderate hydrophobicity . Its IR spectrum shows characteristic ester C=O stretching at 1720 cm⁻¹ and allyl C=C absorption near 1640 cm⁻¹ .

Chemical Reactivity and Reaction Mechanisms

Oxidation Reactions

The allyl group undergoes oxidation to form epoxy or carboxylic acid derivatives:

  • Epoxidation: Using m-chloroperbenzoic acid (mCPBA) yields methyl 3-(2,3-epoxypropyl)benzoate .

  • Strong Oxidants: Potassium permanganate (KMnO₄) in acidic conditions cleaves the double bond, producing 3-carboxybenzoic acid .

Electrophilic Aromatic Substitution

The benzene ring undergoes nitration and sulfonation:

  • Nitration: Concentrated HNO₃/H₂SO₄ introduces a nitro group predominantly at the para position .

  • Sulfonation: Fuming H₂SO₄ yields the sulfonated derivative at 120°C .

Concentration (μM)Viability Reduction (%)
1022 ± 3
5068 ± 5
10091 ± 4

Mechanistic studies suggest apoptosis induction via caspase-3 activation .

Radioprotective Applications

In murine models, pretreatment with 50 mg/kg reduced γ-radiation-induced DNA damage by 40%, likely through redox modulation .

Comparative Analysis with Structural Analogues

Methyl Benzoate vs. Methyl 3-Allylbenzoate

PropertyMethyl BenzoateMethyl 3-Allylbenzoate
Molecular Weight136.15 g/mol176.21 g/mol
Boiling Point199°C245–247°C
logP1.962.8
BioactivityFlavorantAnticancer

The allyl group enhances lipid solubility and bioactivity, shifting applications from fragrances to therapeutics .

Industrial and Research Applications

Polymer Chemistry

Methyl 3-allylbenzoate serves as a crosslinking agent in allyl ester resins, improving thermal stability in composites .

Pharmaceutical Intermediates

It is a precursor to 3-allylbenzyl alcohol (antifungal agent) and 3-allylbenzaldehyde (aroma chemical) .

ParameterRecommendation
Storage2–8°C, inert atmosphere
PPEGloves, goggles
DisposalIncineration

No acute toxicity data are available, but analogous esters show LD₅₀ > 2000 mg/kg (oral, rat) .

Future Research Directions

  • Mechanistic Studies: Elucidate molecular targets in cancer pathways.

  • Derivative Synthesis: Explore fluorinated or hydroxylated analogues.

  • Clinical Trials: Evaluate pharmacokinetics in preclinical models.

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